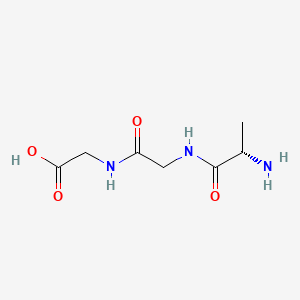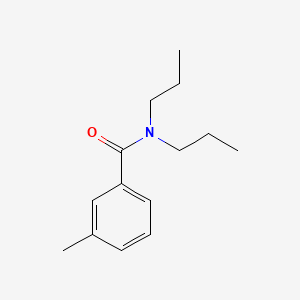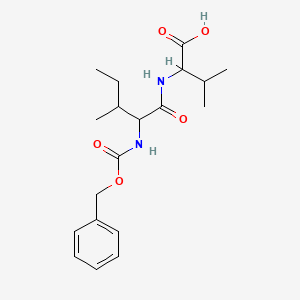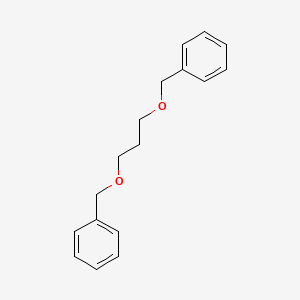
1,3-Dibenzyloxypropane
Overview
Description
1,3-Dibenzyloxypropane is an organic compound with the molecular formula C17H20O2. It is a derivative of propane where two benzyl groups are attached to the first and third carbon atoms of the propane chain. This compound is of interest in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibenzyloxypropane can be synthesized through the reaction of benzyl bromide with 1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dichloromethane and requires ambient temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar organic synthesis protocols involving the use of benzyl bromide and 1,3-propanediol under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibenzyloxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: It can be reduced to form 1,3-dihydroxypropane.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 1,3-Dihydroxypropane.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Dibenzyloxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyloxypropane involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it is involved in, such as oxidation, reduction, or substitution, which lead to the formation of different products with distinct biological or chemical activities.
Comparison with Similar Compounds
1,3-Dibenzoylpropane: Similar in structure but contains carbonyl groups instead of ether linkages.
1,3-Diphenylpropane: Lacks the oxygen atoms present in 1,3-Dibenzyloxypropane.
1,3-Dihydroxypropane: Contains hydroxyl groups instead of benzyl groups.
Uniqueness: this compound is unique due to its ether linkages and benzyl groups, which provide distinct reactivity and applications compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
3-phenylmethoxypropoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUQCDFHCPHJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340172 | |
| Record name | 1,3-Dibenzyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53088-81-6 | |
| Record name | 1,3-Dibenzyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


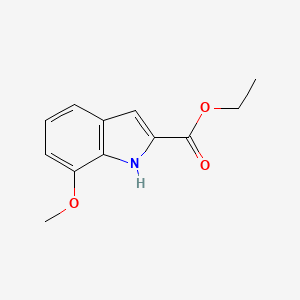

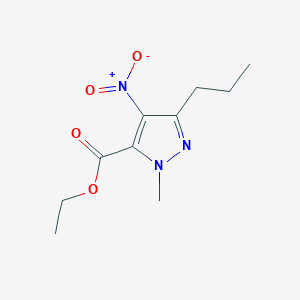
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)




